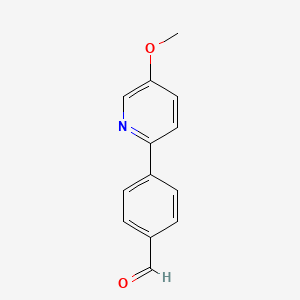
2-Methoxy-4-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing one sulfur atom The presence of a methoxy group at the second position and a methyl group at the fourth position distinguishes this compound from other thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylthiophene typically involves the introduction of methoxy and methyl groups onto the thiophene ring. One common method is the methylation of 2-methoxythiophene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the methoxy and methyl groups onto the thiophene ring in a controlled manner .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating groups (methoxy and methyl) makes the thiophene ring more reactive towards electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Nitric acid in the presence of sulfuric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation; stronger oxidizing agents like potassium permanganate for sulfone formation.
Major Products:
Halogenated Derivatives: 2-Chloro-4-methylthiophene, 2-Bromo-4-methylthiophene.
Nitrated Derivatives: 2-Nitro-4-methylthiophene.
Oxidized Products: this compound sulfoxide, this compound sulfone.
Scientific Research Applications
2-Methoxy-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . In materials science, its role in organic semiconductors involves the delocalization of π-electrons, which enhances electrical conductivity .
Comparison with Similar Compounds
2-Methoxythiophene: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.
4-Methylthiophene: Lacks the methoxy group at the second position, leading to variations in chemical behavior.
2,5-Dimethoxythiophene: Contains methoxy groups at both the second and fifth positions, offering unique electronic properties.
Uniqueness: The electron-donating effects of these groups make it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C6H8OS |
|---|---|
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2-methoxy-4-methylthiophene |
InChI |
InChI=1S/C6H8OS/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3 |
InChI Key |
BDPVOCHKMZMWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine](/img/structure/B13871420.png)
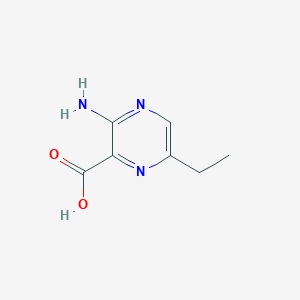
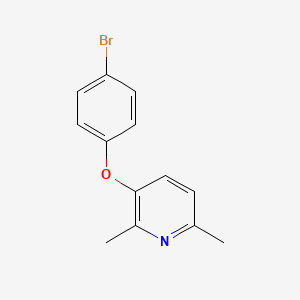
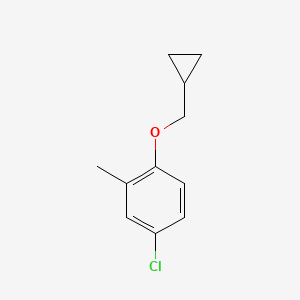

![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)
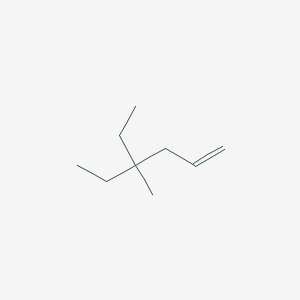
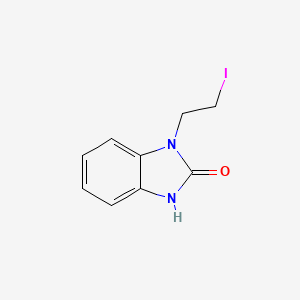
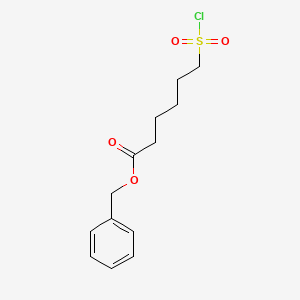
![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)
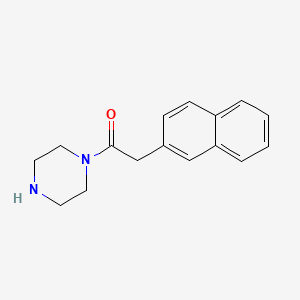
![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)
